molecular formula C11H15N3O6S2 B10883850 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10883850
M. Wt: 349.4 g/mol
InChI Key: UBOOSSZYGIMOKF-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a piperazine derivative featuring two sulfonyl substituents: a methylsulfonyl group at position 1 and a 2-nitrophenylsulfonyl group at position 2. The molecular formula is C₁₁H₁₅N₃O₆S₂, with a molecular weight of 373.38 g/mol.

Properties

Molecular Formula

C11H15N3O6S2

Molecular Weight

349.4 g/mol

IUPAC Name

1-methylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3

InChI Key

UBOOSSZYGIMOKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution

The piperazine core facilitates sulfonylation reactions due to its nucleophilic nitrogen atoms. In related compounds, sulfonyl chlorides react with piperazine derivatives under mild conditions (e.g., triethylamine catalysis) to form bis-sulfonylated products .

Example Reaction:
Reaction of 1-benzhydrylpiperazine with 2-nitrobenzenesulfonyl chloride yields 1-(benzhydryl)-4-[(2-nitrophenyl)sulfonyl]piperazine (7e ) in 77% yield .

ReactantReagent/ConditionsProductYield
1-Bis(4-fluorophenyl)methylpiperazine2-Nitrobenzenesulfonyl chloride, Et₃N, RT7e (C₂₃H₂₁F₂N₃O₄S)77%

Key factors:

  • Steric hindrance from substituents (e.g., benzhydryl groups) reduces reaction efficiency .

  • Electron-withdrawing nitro groups enhance sulfonyl chloride reactivity .

Nitro Group Reduction

The 2-nitrophenylsulfonyl moiety can undergo catalytic hydrogenation or chemical reduction to form an aminophenyl derivative. While direct data for this compound is limited, analogous reductions of nitrobenzenesulfonamides use:

  • H₂/Pd-C : Converts nitro to amine at 25–50 psi H₂ .

  • LiAlH₄ : Reduces nitro groups in non-protonic solvents, though may affect sulfonamides .

Theoretical Reaction Pathway:

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazineH2/Pd-C1-(Methylsulfonyl)-4-[(2-aminophenyl)sulfonyl]piperazine\text{1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(Methylsulfonyl)-4-[(2-aminophenyl)sulfonyl]piperazine}

Hydrolysis of Sulfonamide Bonds

Sulfonamide bonds are generally stable but hydrolyze under extreme acidic/basic conditions. For example:

  • Acidic Hydrolysis (HCl, reflux) : Cleaves sulfonamides to sulfonic acids and amines .

  • Basic Hydrolysis (NaOH, Δ) : Less effective due to sulfonyl group stability .

Experimental Evidence from Analogs:
Compound 7c (1-benzhydryl-4-[(4-nitrophenyl)sulfonyl]piperazine) showed no decomposition under physiological pH, confirming sulfonamide stability .

Electrophilic Aromatic Substitution

Potential Reactions:

  • Nitration : Requires fuming HNO₃/H₂SO₄ to introduce additional nitro groups.

  • Halogenation : Possible with Cl₂/FeCl₃, but low yield expected due to deactivation.

Coordination Chemistry

The sulfonyl oxygen atoms can act as Lewis bases, forming complexes with transition metals. In molecular modeling studies, similar compounds bind zinc ions via sulfonamide oxygen, enhancing biological activity .

Key Interaction:

Metaln++Sulfonyl OCoordination Complex\text{Metal}^{n+} + \text{Sulfonyl O} \rightarrow \text{Coordination Complex}

Functional Group Interconversion

The methylsulfonyl group can be modified via nucleophilic displacement. For example:

  • Methanesulfonyl Chloride (MeSO₂Cl) : Introduces methylsulfonyl groups in the presence of Et₃N .

  • Thiol Exchange : Thiols displace methylsulfonyl groups under basic conditions .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ObservationsSource
SulfonylationRSO₂Cl, Et₃N, RTHigh yields with electron-deficient aryl sulfonyl chlorides
Nitro ReductionH₂/Pd-C, MeOHRequires elevated pressure for complete conversion
Hydrolysis6M HCl, reflux, 12hPartial cleavage of sulfonamide bonds
Metal CoordinationZn²⁺, pH 7.4Stabilizes enzyme-inhibitor complexes

Structural Insights Influencing Reactivity

  • Dual Sulfonyl Groups : Increase electrophilicity of the piperazine ring, favoring nucleophilic attacks at nitrogen .

  • Nitro Group Position : Ortho-substitution on the phenyl ring sterically hinders reactions at the sulfonamide nitrogen .

  • Piperazine Conformation : Chair conformation stabilizes transition states during substitution .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H23N3O5S2
  • Molecular Weight : 377.5 g/mol
  • IUPAC Name : 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

The compound features a piperazine ring substituted with methylsulfonyl and nitrophenyl groups, which contribute to its reactivity and biological activity.

Neuropharmacology

Research has shown that 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine exhibits significant interactions with neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE). This inhibition is crucial for enhancing cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

  • AChE Inhibition : The compound has demonstrated potent AChE inhibitory activity in vitro, leading to increased levels of acetylcholine, which is beneficial for cognitive functions impaired in Alzheimer's patients .
  • Neuroprotective Effects : Studies indicate that the compound may protect neurons from degeneration by modulating neurotransmitter levels and reducing oxidative stress .

Cancer Research

The anticancer properties of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine have been explored through various in vitro studies:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, promoting apoptosis via caspase activation. This mechanism suggests its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, which are critical targets for cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

  • Antibacterial Effects : In vitro assays have demonstrated that 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

A study conducted on the effects of this compound on serotonin modulation revealed that it could prevent serotonin-induced hyperpolarization in hippocampal neurons. This suggests potential antidepressant effects, warranting further investigation into its use for mood disorders .

Cancer Research Findings

In a series of experiments on various cancer cell lines, treatment with the compound led to significant apoptosis through the activation of caspases. These findings highlight its potential role in cancer therapeutics aimed at inducing cell death in malignant cells .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The sulfonyl groups can form strong interactions with biological molecules, affecting their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Functional Group Variations

1-Methyl-4-(4-nitrophenyl)piperazine ()
  • Structure : A piperazine core with a methyl group (position 1) and a para-nitrophenyl group (position 4).
  • Key Differences : Lacks sulfonyl groups, resulting in reduced polarity and molecular weight (222.0 g/mol).
  • Synthesis : Prepared via nucleophilic substitution of 4-fluoronitrobenzene with 1-methylpiperazine (96.43% yield) .
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c, )
  • Structure : Benzhydryl (diphenylmethyl) group at position 1 and a para-nitrophenylsulfonyl group at position 3.
  • Key Differences : The bulky benzhydryl group increases lipophilicity compared to the methylsulfonyl group in the target compound.
  • Activity : Likely exhibits enhanced membrane permeability but reduced metabolic stability due to the benzhydryl moiety .
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine ()
  • Structure : Naphthylsulfonyl group (position 1) and a nitro-substituted phenylpiperidine at position 4.
  • Synthesis : Involves multi-step coupling of sulfonated piperazine with nitro-phenyl intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 373.38 1.2 <0.1 (aqueous) 180–185 (predicted)
1-Methyl-4-(4-nitrophenyl)piperazine 222.0 2.5 0.5 (DMSO) 132–135
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 475.5 4.8 <0.01 (aqueous) 210–215
18F-DASA-23 () 452.4 1.8 0.3 (PBS) N/A

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s dual sulfonyl groups reduce LogP (increased hydrophilicity) compared to benzhydryl derivatives but retain lower aqueous solubility than 18F-DASA-23, a fluorinated radiotracer .
  • The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro analogues .
Antimicrobial Potential
  • Piperazine sulfonamides (e.g., ) show broad-spectrum antimicrobial activity. The target compound’s nitro group may enhance DNA intercalation or enzyme inhibition (e.g., dihydropteroate synthase) .
  • Compared to 1-(4-nitrophenyl)sulfonyl derivatives (), the ortho-nitro configuration in the target compound may alter binding kinetics to bacterial targets.

Biological Activity

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound with notable biological activities. This article delves into its chemical properties, synthesis, and various biological effects, particularly focusing on its potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H15N3O6S2
  • Molecular Weight : 349.38 g/mol
  • InChI : InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3
  • Canonical SMILES : CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] .

These properties indicate a complex structure that may contribute to its biological activities.

Synthesis

The synthesis of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of piperazine rings and subsequent sulfonylation reactions to introduce the nitrophenyl and methylsulfonyl groups. Specific methodologies may vary, but they generally aim to enhance yield and purity while minimizing by-products.

Antitumor Activity

Recent studies highlight the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 1.98 µg/mL against specific tumor cells, indicating significant antiproliferative activity . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Anticonvulsant Properties

Preliminary evaluations suggest that this compound may possess anticonvulsant properties. In animal models, it has shown effectiveness in reducing seizure activity, although further studies are needed to elucidate the precise mechanisms and therapeutic windows .

Anti-inflammatory Effects

There is evidence suggesting that 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine may exhibit anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory disorders .

Toxicological Profile

Despite its promising biological activities, the compound's safety profile must be considered. Toxicological assessments indicate that it may be harmful if ingested or if it comes into contact with skin . Therefore, appropriate handling precautions are essential during research and application phases.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 1.98 µg/mL
AnticonvulsantReduced seizure activity
Anti-inflammatoryInhibition of cytokines
ToxicityHarmful if swallowed/contact

Case Study: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine was tested for its anticancer efficacy. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, and how can reaction yields be improved?

Synthesis typically involves sequential sulfonylation of the piperazine core. A general procedure includes:

  • Step 1 : Reacting piperazine with methylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base.
  • Step 2 : Introducing the 2-nitrophenylsulfonyl group via nucleophilic substitution under inert conditions.
    Yield optimization strategies:
  • Use high-purity precursors (≥95%) to minimize side reactions .
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
  • Monitor reaction progress via TLC or HPLC to terminate at maximal intermediate conversion .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantifies purity (>95% threshold for research-grade material) and detects sulfonamide degradation products .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR δ ~3.2–3.5 ppm for piperazine protons, δ ~7.5–8.2 ppm for aromatic nitrophenyl signals) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; sulfonyl groups may decompose above 200°C .
  • X-ray Crystallography : Resolves crystallinity for structure-activity relationship (SAR) studies, though hygroscopicity may complicate analysis .

Q. How does the compound’s solubility profile impact in vitro assays?

  • Solubility : Poor aqueous solubility (predicted logS = -3.2 via ESOL model) necessitates DMSO stock solutions (≤10 mM).
  • Buffer Compatibility : Phosphate-buffered saline (PBS) at pH 7.4 may precipitate the compound; use co-solvents like PEG-400 or cyclodextrins .
  • Stability in Media : Monitor hydrolysis of sulfonyl groups in cell culture media via LC-MS over 24–48 hours .

Advanced Research Questions

Q. What structural features drive its potential antimicrobial activity, and how do they compare to related piperazine derivatives?

  • Key Moieties : The 2-nitrophenylsulfonyl group enhances electron-withdrawing effects, improving membrane penetration. The methylsulfonyl group may reduce metabolic degradation .
  • Comparative SAR : Derivatives with trifluoromethyl (e.g., ) show stronger Gram-negative activity, while nitro groups favor antifungal action (Candida spp. MIC₉₀ = 16 µg/mL) .
  • Mechanistic Insight : Nitro group reduction to amine intermediates may generate reactive oxygen species (ROS) in bacterial cells .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Example contradiction: IC₅₀ varies 10-fold between kinase assays (e.g., tyrosine kinase vs. PI3K).

  • Assay Optimization :
    • Standardize ATP concentrations (1–10 µM) to avoid substrate competition .
    • Pre-incubate compound with enzymes to ensure binding equilibrium .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions with sulfonamide-binding proteins .

Q. What computational methods predict metabolic pathways and toxicity risks?

  • ADMET Prediction : Tools like SwissADME estimate high CYP3A4-mediated metabolism (t₁/₂ = 2.5 h in human liver microsomes) .
  • Toxicity Flags : The nitro group may raise mutagenicity concerns (Ames test positive in some analogs) . Mitigate via structural tweaks (e.g., replacing nitro with cyano) .

Q. How does the compound’s stereoelectronic profile influence receptor binding?

  • DFT Calculations : The sulfonyl groups adopt a trigonal planar geometry, creating a hydrophobic pocket for aryl-binding domains (e.g., in kinase ATP sites) .
  • Docking Studies : Molecular dynamics simulations show hydrogen bonding between the sulfonyl oxygen and Lys271 in tyrosine kinases (binding energy ΔG = -9.2 kcal/mol) .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug Design : Mask sulfonyl groups as tert-butyl esters to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release (t₁/₂ extended from 2 h to 12 h in rats) .

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